Redox Potential and Electrochemical Selectivity: Comparison with 9,10-Anthraquinone and Bianthrone
In sonoelectrochemical oxidation of anthracene, the specific low-temperature conditions (-40°C) uniquely favor the formation of anthracene-9,10-diol. Under identical electrochemical input, the room temperature 'silent' and 'sono' conditions produce 9,10-anthraquinone and bianthrone, while the low-temperature sonoelectrochemical process yields anthracene-9,10-diol as an additional product [1]. The compound's reported redox potential is +1.8 V .
| Evidence Dimension | Electrochemical Oxidation Product Distribution from Anthracene |
|---|---|
| Target Compound Data | Anthracene-9,10-diol formed (exact yield not specified, but uniquely generated) |
| Comparator Or Baseline | 9,10-Anthraquinone (formed at room temp, 3:1 ratio with bianthrone when 1.4 M H2O added) and Bianthrone |
| Quantified Difference | Unique product formation under cryo-sonoelectrochemical conditions; room temperature yields only quinone/bianthrone (3:1 ratio with water). |
| Conditions | Acetonitrile, Pt electrode, -40°C with ultrasound vs. room temperature 'silent' and 'sono' conditions. |
Why This Matters
This demonstrates that when the goal is to obtain the reduced hydroquinone rather than the oxidized quinone or dimeric byproducts, anthracene-9,10-diol is the required target compound, and specific synthetic conditions must be employed.
- [1] C. Paddon, C. Banks, I. Davies, R. Compton. Oxidation of anthracene on platinum macro- and micro-electrodes: Sonoelectrochemical, cryoelectrochemical and sonocryoelectrochemical studies. Ultrasonics Sonochemistry, 2006, 13(2), 126-132. DOI: 10.1016/j.ultsonch.2005.01.001 View Source
